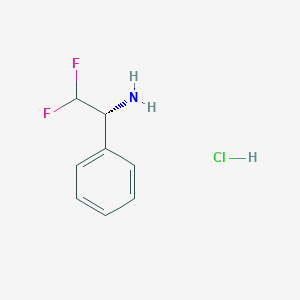

(alphaR)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The interest in fluorinated organic compounds like "(alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride" stems from their unique chemical properties, which make them valuable in pharmaceuticals, agrochemicals, and materials science. Fluorine atoms significantly alter the physical, chemical, and biological properties of organic molecules, often leading to enhanced stability, lipophilicity, and bioactivity (Moskalik, 2023).

Synthesis AnalysisThe synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. Methods for the synthesis of α-(difluoromethyl)-containing amino acids, which are closely related to the target compound, have been developed using asymmetric additions and organocatalysis to achieve desired stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). These methods provide a foundation for the synthesis of "(alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the molecule's conformation, reactivity, and interactions. For example, the study of benzene-1,3,5-tricarboxamide highlights how simple molecular structures can lead to diverse and complex supramolecular assemblies, demonstrating the importance of understanding the molecular structure in designing functional materials (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

The reactivity of fluorinated compounds like "(alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride" is characterized by their interactions with nucleophiles and electrophiles. The presence of fluorine atoms can lead to unique reactivity patterns not observed in non-fluorinated analogs. The synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes provide insights into the types of chemical reactions that fluorinated compounds may undergo, including catalytic transformations and coupling reactions (Cadierno, Gamasa, & Gimeno, 2004).

Physical Properties Analysis

The physical properties of fluorinated compounds are markedly influenced by the fluorine atoms, which can impact solubility, volatility, and thermal stability. The study on monofluoromethylation of N-heterocyclic compounds outlines the versatility of the monofluoromethyl group in modifying the properties of molecules, applicable to understanding the physical properties of "(alphaR)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride" (Moskalik, 2023).

Applications De Recherche Scientifique

1. GABA Receptors Research

- Pharmacophore Development: A study developed a 3D pharmacophore for recognizing various alpha subtype GABA(A)/benzodiazepine receptors, which can be used to discover novel ligands and aid in the design of more selective ligands (Filizola, Harris, & Loew, 2000).

- Allosteric Modulation: Research on allosteric modulation of ion channel function in human recombinant GABA(A) receptors highlights the influence of different alpha subunits (Smith et al., 2001).

2. Nicotinic Receptors Investigation

- Receptor Subunits Expression: Studies on nicotinic receptors in the olfactory bulb and trigeminal ganglion identify alpha2, alpha6, alpha9, and beta3 transcripts, shedding light on tissue-specific expression profiles (Keiger & Walker, 2000).

- Receptors in the Enteric Nervous System: Investigations into the expression of nicotinic acetylcholine receptors in the neonatal rat's enteric nervous system provide insights into the regulation of gastric motility (Garza et al., 2009).

3. Structural and Dynamic Studies

- Enzyme Activity Studies: Research on adenylate kinase from Mycobacterium tuberculosis offers insights into its structural and dynamic features, which may be related to its catalytic activity (Miron, Munier-Lehmann, & Craescu, 2004).

4. Specialized Receptor Antagonists

- Development of Selective Antagonists: A study describes the purification and characterization of an alpha3 beta4 nAChR antagonist, alpha-conotoxin AuIB, providing a selective probe for these receptors (Luo et al., 1998).

5. Investigation of Specific Receptor Subtypes

- GABA(A) Receptors Role in Drug Effects: Research demonstrates how specific GABA(A) receptor subtypes are involved in various drug actions, highlighting the importance of these receptors in a range of physiological processes (Rudolph et al., 1999).

Propriétés

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride | |

CAS RN |

1018434-64-4 |

Source

|

| Record name | (1R)-2,2-difluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[2-methoxy-2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/no-structure.png)